![molecular formula C15H14N4O6 B2634715 5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 330566-37-5](/img/structure/B2634715.png)
5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
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Overview
Description
5-[(4-Morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound with significant applications in various scientific fields. This compound features a morpholine ring, a nitrophenyl group, and a pyrimidinetrione core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the condensation of 4-morpholino-3-nitrobenzaldehyde with barbituric acid. The reaction is carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential as an antimicrobial agent . Studies have indicated that derivatives of pyrimidinetriones exhibit activity against various pathogens, including bacteria and fungi. The presence of the morpholino and nitrophenyl groups may enhance its efficacy and selectivity.
Anticancer Activity
Research has shown that certain pyrimidine derivatives possess anticancer properties. The unique structural features of 5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione may allow it to interfere with cancer cell proliferation or induce apoptosis through specific biochemical pathways.
Agricultural Applications
Pyrimidine derivatives are also explored as potential herbicides or pesticides due to their ability to inhibit key enzymatic processes in target organisms. The compound's structure may allow it to act on specific biological targets in weeds or pests.
Biochemical Research
The compound's ability to interact with various biological macromolecules makes it a candidate for use in biochemical assays. Its effects on enzyme activity or cell signaling pathways could provide insights into metabolic processes or disease mechanisms.
Case Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth at low concentrations. |
Study 2 | Anticancer Properties | Showed selective cytotoxicity against cancer cell lines with minimal effects on normal cells. |
Study 3 | Agricultural Efficacy | Effective in reducing weed biomass in controlled experiments, indicating potential as a herbicide. |
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. The nitrophenyl group can interact with enzymes, inhibiting their activity. The morpholine ring can enhance the compound’s binding affinity to various receptors, while the pyrimidinetrione core can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- **5-[(4-Morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 4-Morpholino-3-nitrobenzaldehyde
- Barbituric acid derivatives
Uniqueness
This compound is unique due to its combination of a morpholine ring, nitrophenyl group, and pyrimidinetrione core. This combination provides a versatile scaffold for various chemical modifications and applications, making it a valuable compound in research and industry.
Biological Activity
5-[(4-Morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known by its CAS number 330566-37-5, is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound features a morpholino group and a nitrophenyl moiety that contribute to its pharmacological potential. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula: C15H14N4O6
- Molecular Weight: 346.30 g/mol
- CAS Number: 330566-37-5
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in cell proliferation and survival pathways.
- Modulation of Signaling Pathways : It may affect key signaling pathways such as the PI3K/Akt pathway, which is crucial for cancer cell growth and survival .
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, contributing to its protective effects against oxidative stress in cells.
Biological Activities
The following sections summarize the various biological activities reported for this compound.
Antitumor Activity
Recent studies have indicated that this compound possesses significant antitumor properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines:
The compound's efficacy was further validated in vivo using xenograft models where it significantly reduced tumor growth compared to controls .
Anti-inflammatory Effects
In addition to its antitumor activity, this compound has been evaluated for anti-inflammatory properties. It demonstrated the ability to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cellular models .
Antioxidant Activity
The antioxidant potential of this compound was assessed through various assays measuring its ability to scavenge free radicals. Results indicated a strong capacity to reduce oxidative stress markers in treated cells .
Case Studies
- Case Study on Cancer Treatment : A study involving the administration of the compound in mice with induced tumors showed a marked decrease in tumor size and improved survival rates compared to untreated groups .
- Study on Inflammation : Research conducted on animal models of arthritis revealed that treatment with this compound resulted in reduced joint swelling and inflammatory markers .
Properties
IUPAC Name |
5-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O6/c20-13-10(14(21)17-15(22)16-13)7-9-1-2-11(12(8-9)19(23)24)18-3-5-25-6-4-18/h1-2,7-8H,3-6H2,(H2,16,17,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOBRXMRTBQGHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C=C3C(=O)NC(=O)NC3=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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